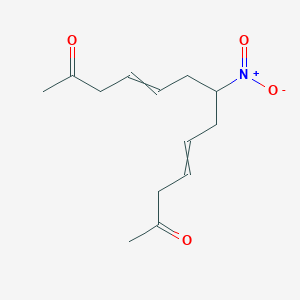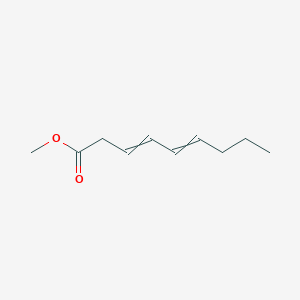
Methyl nona-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl nona-3,5-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from nona-3,5-dienoic acid and methanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond, and an ester functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl nona-3,5-dienoate can be synthesized through several methods. One common approach involves the esterification of nona-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the palladium-catalyzed cross-coupling reaction of an alkyne with a suitable halide precursor. This method allows for the selective formation of the conjugated diene system in the ester.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale esterification processes. These processes often employ continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of solid acid catalysts and advanced separation techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl nona-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The conjugated diene system can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dienes and esters.
Aplicaciones Científicas De Investigación
Methyl nona-3,5-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated diene systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl nona-3,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in the synthesis of complex organic molecules. The ester functional group can undergo hydrolysis to release nona-3,5-dienoic acid and methanol, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Methyl nona-3,5-dienoate can be compared with other similar compounds, such as:
Methyl octa-2,4-dienoate: Similar structure but with one less carbon atom.
Methyl deca-4,6-dienoate: Similar structure but with one more carbon atom.
Ethyl nona-3,5-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Propiedades
Número CAS |
93677-57-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl nona-3,5-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
ASUGGTYVGGYZHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


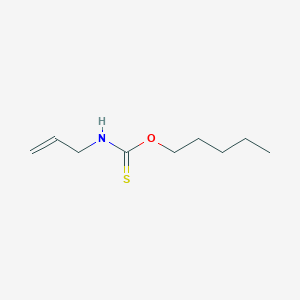


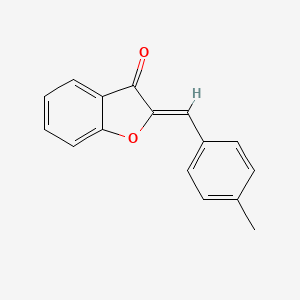
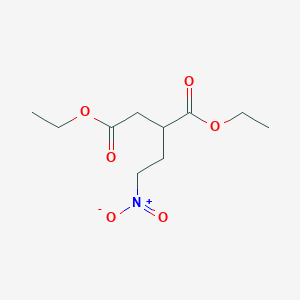
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
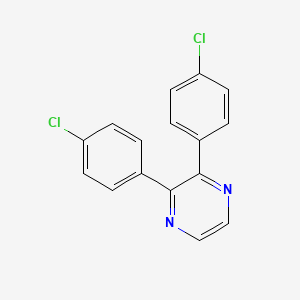
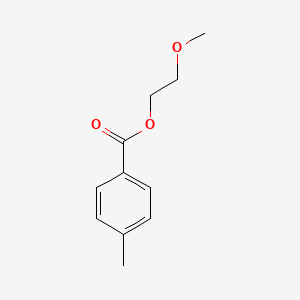
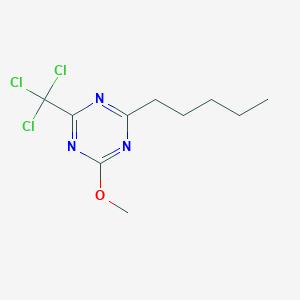
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
